2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-13-6-4-10(8-14(13)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRVCMJKKDICIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Isoindoline Skeleton
In a reflux apparatus, equimolar quantities of 3,4-dimethoxybenzaldehyde (1.0 eq) and phthalic anhydride (1.1 eq) are dissolved in toluene or xylene. A catalytic agent—often a Brønsted acid such as concentrated sulfuric acid or a Lewis acid like zinc chloride—is introduced to facilitate nucleophilic attack. The reaction proceeds at 110–140°C for 6–12 hours, yielding an intermediate imide structure (Table 1).
Table 1: Reaction Conditions for Intermediate Formation
| Parameter | Specification |
|---|---|
| Solvent | Toluene or xylene |
| Temperature | 110–140°C (reflux) |
| Catalyst | H₂SO₄, ZnCl₂, or analogous agents |
| Reaction Time | 6–12 hours |
| Workup | Filtration, washing with cold solvent |
Step 2: Carboxylation of the Isoindoline Core
The intermediate undergoes carboxylation via hydrolysis under alkaline conditions. Treatment with aqueous sodium hydroxide (2.0 M) at 60–80°C for 2–4 hours liberates the carboxylic acid group. Acidification with HCl precipitates the final product, which is purified via recrystallization from ethanol or acetone.
Alternative Pathways: Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate the condensation step. This method reduces reaction times to 30–60 minutes while maintaining yields comparable to conventional heating. Precise temperature control (150–160°C) and solvent selection (e.g., dimethylformamide) are critical to prevent decomposition of the dimethoxyphenyl group.
Table 2: Microwave Synthesis Parameters
| Parameter | Specification |
|---|---|
| Solvent | DMF or NMP |
| Microwave Power | 300–400 W |
| Temperature | 150–160°C |
| Reaction Time | 30–60 minutes |
Mechanistic Insights and Byproduct Formation
The condensation mechanism proceeds through a nucleophilic acyl substitution (Fig. 1). The aldehyde’s carbonyl oxygen attacks the electrophilic carbon of phthalic anhydride, forming a tetrahedral intermediate. Subsequent dehydration generates the imide linkage, while methoxy groups stabilize the aromatic system through resonance.
Common byproducts include:
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Unreacted phthalic anhydride : Removed via aqueous washings due to its higher solubility in basic solutions.
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Over-oxidized species : Minimized by controlling reaction temperature and avoiding excess acid catalysts.
Analytical Characterization and Quality Control
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Spectroscopic Data
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¹H NMR (DMSO-d₆) : δ 7.85–7.90 (m, 2H, aromatic), δ 6.95–7.05 (m, 3H, dimethoxyphenyl), δ 3.85 (s, 6H, OCH₃).
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IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (COOH), 1260 cm⁻¹ (C–O–C).
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water, 70:30) typically shows ≥95% purity for well-optimized batches.
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize flexibility, industrial protocols emphasize cost efficiency:
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Solvent Recovery : Toluene is distilled and reused to reduce waste.
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Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable filtration and reuse across multiple batches.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Biological Activity
2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound classified under isoindole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer properties and effects on neurotransmitter systems. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a distinctive isoindole structure with a 3,4-dimethoxyphenyl substituent. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : This compound acts as a competitive inhibitor of acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in synaptic clefts. The inhibition leads to enhanced cholinergic transmission, potentially benefiting conditions characterized by cholinergic deficits.
- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has shown significant toxicity against human colon carcinoma cells (HCT116) by depolarizing mitochondrial membranes and generating reactive oxygen species (ROS), which are critical in triggering apoptosis .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the cytotoxic effects of various isoindole derivatives found that this compound displayed a potent selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) indicated a higher efficacy against cancerous cells while sparing normal cells .
- Neurotransmitter Modulation : In another investigation focusing on the modulation of neurotransmitter systems, the compound was shown to significantly enhance cholinergic signaling by inhibiting AChE activity. This effect suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
Comparison with Similar Compounds
Structural and Molecular Comparison
Table 1: Key Molecular Data for 2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid and Analogs
Notes:
Reactivity Insights :
Research Findings and Key Insights
Substituent Effects on Reactivity: β-O-4 bond cleavage in lignin models (e.g., 3,4-dimethoxyphenyl derivatives) occurs faster under mild alkaline conditions compared to non-methoxy analogs . Methoxy groups stabilize intermediates via resonance, enhancing reaction rates .
Synthetic Challenges :
- Halogenated analogs (e.g., 3-chloro-4-methylphenyl) require palladium-catalyzed cross-coupling, increasing synthesis complexity .
Thermal Properties :
- Dimethoxy derivatives exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
